![molecular formula C11H16N2O2 B2541036 (1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid CAS No. 2227741-32-2](/img/structure/B2541036.png)

(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

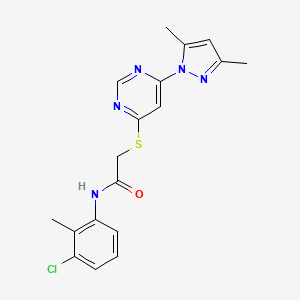

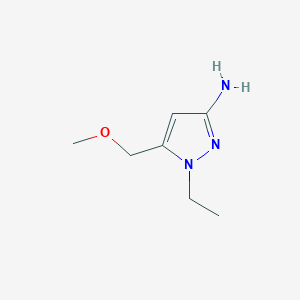

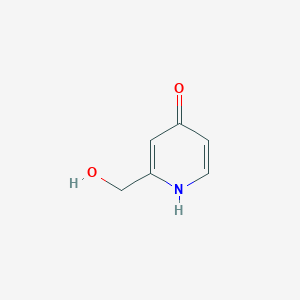

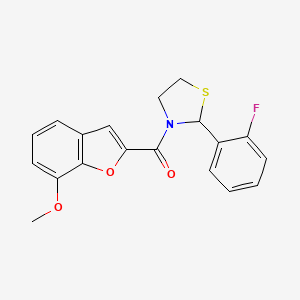

The compound "(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid" is a chiral molecule that includes a cyclopropane ring and a pyrazole moiety. The presence of a pyrazol-4-yl group suggests potential biological activity, as pyrazole derivatives are often explored for their pharmacological properties. The specific structure of this compound, with its chiral centers, may be of interest in the development of enantioselective syntheses or for the study of stereoselective reactions.

Synthesis Analysis

The synthesis of related cyclopropane-containing compounds has been reported in the literature. For instance, a multigram synthesis of trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid was developed using a key step involving the addition of a diazo compound to a methyl acrylate derivative, followed by thermal decomposition of the resulting pyrazoline . Although the compound does not contain a trifluoromethyl group, similar synthetic strategies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound would be expected to exhibit certain stereoelectronic effects due to the presence of the cyclopropane ring, which is known for its ring strain and unique bonding angles. The chiral centers at the 1 and 2 positions of the cyclopropane ring would influence the molecule's reactivity and interactions with other chiral molecules. The pyrazole ring, a five-membered heterocycle containing nitrogen atoms, could contribute to the compound's electronic properties and potential hydrogen bonding capabilities.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions, often facilitated by the ring strain inherent in the three-membered ring. For example, donor-acceptor cyclopropanes (DACs) have been shown to react with spiro[cyclopropanepyrazolines] in the presence of Lewis acids, leading to cascade cleavage of the cyclopropane rings and the formation of highly functionalized pyrazolines . This suggests that the compound could also participate in similar reactions, potentially leading to the formation of complex, polyfunctionalized structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by both the cyclopropane and pyrazole components. Cyclopropane rings are known for their high strain energy, which can affect the compound's stability and reactivity. The pyrazole moiety could contribute to the compound's polarity, solubility, and potential for hydrogen bonding. The chiral nature of the compound would also be expected to impact its optical properties, such as specific rotation, and could be crucial for its biological activity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

The synthesis and chemical transformations of compounds related to (1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid have been extensively studied. Research includes the experimental and quantum-chemical calculations on derivatives of pyrazole carboxamide and carboxylate, showing their conversion through reactions with various binucleophiles, leading to corresponding amides and carboxylates in good yields. These processes involve catalytic methods and specific reaction conditions to achieve the desired products efficiently (İ. Yıldırım et al., 2005).

Annulation and Synthesis Strategies

Annulation strategies using 1-cyanocyclopropane-1-carboxylates with arylhydrazines under Bronsted acid influence have been developed to synthesize 1,3,5-trisubstituted pyrazoles. This method demonstrates an efficient approach to creating structurally diverse pyrazole derivatives (Shuwen Xue et al., 2016). Additionally, the synthesis and chemical transformations of 2-cyclopropyl-2-diazoacetates highlight the versatility of cyclopropylidene compounds in forming cyclopropyl-substituted pyrazolinecarboxylates (V. V. Prokopenko et al., 2007).

Catalysis and Reaction Mechanisms

Research on Lewis acid-catalyzed reactions of donor–acceptor cyclopropanes with pyrazolines reveals the formation of substituted pyrazolines and diazabicyclooctanes. The study provides insight into the reaction mechanisms and the influence of catalysts on product distribution (Yu V Tomilov et al., 2010). Furthermore, the transformation of substituted 2H-pyran-5-carboxylates into vinyl cyclopropanedicarboxylates demonstrates the potential of these reactions in synthesizing compounds with ectoparasiticidal activity (C. M. Moorhoff et al., 1998).

Multicomponent Reactions and Synthesis of Heterocycles

Multicomponent reactions involving carbonyl compounds and derivatives of cyanoacetic acid for the synthesis of carbo- and heterocycles are notable for their efficiency and versatility in producing a wide range of cyclopropane and pyrazole derivatives (A. M. Shestopalov et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,2R)-2-[1-(2-methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)5-13-6-8(4-12-13)9-3-10(9)11(14)15/h4,6-7,9-10H,3,5H2,1-2H3,(H,14,15)/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIRLXQTYQZJQA-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=N1)C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C=C(C=N1)[C@@H]2C[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B2540954.png)

![Methyl 2-[(2-chlorophenyl)methylsulfanyl]-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2540956.png)

![N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2540960.png)

![3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2540971.png)

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2540973.png)

![5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2540976.png)